Z-Nle-osu
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Overview
Description
It is a derivative of the amino acid norleucine and is commonly used in drug development, environmental research, and industrial processes.
Scientific Research Applications
Z-Nle-osu has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: It is employed in the modification of proteins and peptides for various biological studies.
Medicine: this compound is used in drug development, particularly in the synthesis of peptide-based drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Z-Nle-osu is a tripeptide that has been predicted to be a preferred substrate for cathepsin B . Cathepsin B is a lysosomal cysteine protease that participates in protein degradation to maintain cellular balance of functional protein pathways .
Mode of Action
This compound interacts with cathepsin B, a lysosomal cysteine protease. This interaction is believed to inhibit the activity of cathepsin B, leading to a decrease in protein degradation . The exact nature of this interaction and the resulting changes in the function of cathepsin B are still under investigation.
Biochemical Pathways
The inhibition of cathepsin B by this compound could potentially affect several biochemical pathways. For instance, it has been suggested that cathepsin B inhibition could affect the cAMP-dependent protein kinase (PKA) and Wnt/β-catenin pathways, leading to changes in cell proliferation and activation .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with cathepsin B. By inhibiting cathepsin B, this compound could potentially induce changes in cell proliferation and activation, as well as modulate various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the activity of this compound, as cathepsin B, the target of this compound, is known to function in both acidic and neutral pH environments . Additionally, the presence of other molecules in the environment could potentially interact with this compound and affect its action.
Biochemical Analysis
Biochemical Properties
Z-Nle-osu plays a crucial role in biochemical reactions, primarily in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. One of the key enzymes that this compound interacts with is cathepsin B, a lysosomal cysteine protease involved in protein degradation. This compound acts as a substrate for cathepsin B, enabling the enzyme to cleave peptide bonds and maintain cellular protein homeostasis . Additionally, this compound interacts with other cysteine cathepsins, such as cathepsin K, L, S, V, and X, displaying different substrate cleavage properties at varying pH levels .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal and glial cells, this compound specifically monitors cathepsin B activity, which is consistent with the relative abundances of cathepsin B protein . This interaction plays a vital role in maintaining cellular balance and protein degradation pathways. Furthermore, this compound’s impact on cell signaling pathways can lead to changes in gene expression, affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of cathepsin B, acting as a substrate and facilitating the cleavage of peptide bonds . This binding interaction is crucial for the enzyme’s activity and its role in protein degradation. Additionally, this compound can inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its significance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for consistent results in biochemical experiments . Over extended periods, the compound may undergo degradation, potentially affecting its efficacy and interactions with biomolecules. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have lasting effects on cellular function, particularly in maintaining protein homeostasis and regulating enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively facilitates peptide bond formation and enzyme activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, potentially disrupting cellular function and protein homeostasis. Threshold effects have been observed in animal studies, indicating that there is an optimal dosage range for this compound to achieve desired biochemical outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux and metabolite levels. The compound’s interaction with cathepsin B and other cysteine cathepsins plays a crucial role in protein degradation and maintaining cellular protein balance . Additionally, this compound may influence other metabolic pathways by modulating enzyme activity and gene expression, further highlighting its significance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are essential for its activity and function, ensuring that it reaches its target sites and interacts with the necessary biomolecules to facilitate peptide bond formation and enzyme activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, such as lysosomes, where it interacts with cathepsin B and other cysteine cathepsins to facilitate protein degradation. The precise localization of this compound within cells is essential for its role in maintaining cellular protein homeostasis and regulating enzyme activity.
Preparation Methods
The synthesis of Z-Nle-osu typically involves the activation of the carboxyl group of norleucine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction conditions usually include anhydrous solvents like dichloromethane or dimethylformamide, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Z-Nle-osu undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form amide bonds, which is the basis for its use in peptide coupling.
Hydrolysis: In the presence of water, this compound can hydrolyze to form norleucine and NHS.
Common reagents used in these reactions include amines, water, and coupling agents like DCC. The major products formed from these reactions are peptides and amides .
Comparison with Similar Compounds
Z-Nle-osu is unique compared to other peptide coupling reagents due to its high reactivity and efficiency in forming amide bonds. Similar compounds include:
N-hydroxysuccinimide (NHS) esters: These are commonly used in peptide coupling but may not be as efficient as this compound.
Carbodiimides: Such as DCC, which are also used in peptide synthesis but can lead to side reactions.
This compound stands out due to its ability to form stable amide bonds with minimal side reactions.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKAALIYVFELQV-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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